molecular formula C8H14O2 B11803811 4-Cyclopropyltetrahydro-2H-pyran-4-OL

4-Cyclopropyltetrahydro-2H-pyran-4-OL

Cat. No.: B11803811
M. Wt: 142.20 g/mol
InChI Key: IYPWMQSQZIWTNT-UHFFFAOYSA-N
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Description

4-Cyclopropyltetrahydro-2H-pyran-4-OL is a chemical compound characterized by a tetrahydropyran ring substituted with a cyclopropyl group and a hydroxyl group. This compound is part of the broader class of tetrahydropyrans, which are known for their diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyltetrahydro-2H-pyran-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylcarbinol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired tetrahydropyran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyltetrahydro-2H-pyran-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Cyclopropyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropyltetrahydro-2H-pyran-4-OL is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4-cyclopropyloxan-4-ol

InChI

InChI=1S/C8H14O2/c9-8(7-1-2-7)3-5-10-6-4-8/h7,9H,1-6H2

InChI Key

IYPWMQSQZIWTNT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCOCC2)O

Origin of Product

United States

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